N-(pyridin-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(pyridin-3-yl)-9H-xanthene-9-carboxamide is a compound that belongs to the class of xanthene derivatives Xanthenes are known for their fluorescent properties and are widely used in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-aminopyridine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(pyridin-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The fluorescent properties of the xanthene moiety allow for the visualization of these interactions in real-time. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-9H-xanthene-9-carboxamide
- N-(pyridin-4-yl)-9H-xanthene-9-carboxamide
- 9H-xanthene-9-carboxamide
Uniqueness
N-(pyridin-3-yl)-9H-xanthene-9-carboxamide is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position analogs.
Properties
IUPAC Name |
N-pyridin-3-yl-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(21-13-6-5-11-20-12-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-12,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJTWXQAXZNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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